N-(4-fluorophenyl)phenazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)phenazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRJTLMPKOCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Phenazine 1 Carboxamide
Established Synthetic Routes for Phenazines and Phenazine-1-carboxamides
The construction of the tricyclic phenazine (B1670421) system can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods. nih.gov These approaches offer different advantages regarding substrate scope, regioselectivity, and reaction efficiency.
Wohl–Aue Condensation Approaches
The Wohl–Aue reaction is a classical method for phenazine synthesis, involving the base-promoted condensation of a nitroarene with an aniline (B41778). researchgate.netresearchgate.net This approach allows for the modular construction of the phenazine scaffold from readily available starting materials. morressier.com However, the reaction often suffers from low yields, which can range from 2% to 22%, and the formation of undesired side products. researchgate.net Despite these limitations, the Wohl–Aue reaction has been utilized for the convergent synthesis of libraries of halogenated phenazines. researchgate.netmorressier.com For example, various substituted anilines can be condensed with nitroarenes like 2-nitroanisole (B33030) to produce a range of 1-methoxyphenazines, which can be further modified. morressier.com
| Nitroarene Reactant | Aniline Reactant | Resulting Phenazine Product (after subsequent steps) | Reference |
|---|---|---|---|
| 2-Nitroanisole | 4-Bromoaniline | 7-Bromo-1-hydroxyphenazine derivative | researchgate.net |
| 2-Nitroanisole | 4-(tert-Butyl)aniline | 7-(tert-Butyl)-1-hydroxyphenazine derivative | researchgate.net |
| 4-Methyl-2-nitroanisole | 4-Fluoroaniline (B128567) | 7-Fluoro-9-methyl-1-hydroxyphenazine derivative | researchgate.net |
| 4-Methyl-2-nitroanisole | 3,5-Bis(trifluoromethyl)aniline | 6,8-Bis(trifluoromethyl)-1-hydroxyphenazine derivative | nih.gov |
Beirut Method Adaptations
The Beirut reaction is another established route for synthesizing heterocyclic compounds. While its most well-documented mechanism involves the condensation of benzofurazan (B1196253) oxide with an enamine or enolate to yield quinoxaline-1,4-dioxides, the term is also used more broadly in the context of phenazine synthesis. nih.govyoutube.com In this context, it generally refers to the condensation of 1,2-diaminobenzenes with 2-carbon units, such as α-dicarbonyl compounds, to form the central pyrazine (B50134) ring of the phenazine system. nih.gov This method provides a straightforward approach to the phenazine core from different substituted precursors.
Reductive and Oxidative Cyclization Strategies
Cyclization reactions provide powerful and direct pathways to the phenazine nucleus. These can be broadly categorized into reductive and oxidative strategies.
Reductive Cyclization: This approach often involves the cyclization of substituted diphenylamines. A notable example is the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines. researchgate.net This method utilizes carbon monoxide (CO) or a CO surrogate, such as phenyl formate, as a cheap and efficient reductant. A key advantage of this protocol is that it avoids the use of large quantities of harsh reducing or oxidizing agents and minimizes the formation of byproducts, which can be a drawback in traditional phenazine syntheses. researchgate.net
Oxidative Cyclization: These strategies typically involve the coupling and subsequent cyclization of anilines and o-phenylenediamines. nih.gov Modern advancements in this area include electrochemical methods, which offer a green and efficient alternative to traditional chemical oxidants. Anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines in a simple undivided cell allows for the direct construction of the phenazine ring through dual C-H amination followed by aromatization. nih.gov This technique demonstrates excellent functional group tolerance and proceeds under mild, room temperature conditions. nih.gov
Palladium-Catalyzed N-Arylation in Phenazine Synthesis
Modern transition-metal catalysis has furnished highly efficient methods for C-N bond formation, which have been applied to phenazine synthesis. Palladium-catalyzed N-arylation reactions, particularly domino (inter- and intramolecular) double N-arylations, are a powerful tool for constructing the phenazine core. researchgate.net
This strategy can involve the reaction of a 1,2-diaminoarene with a 1,2-dihaloarene. The palladium catalyst facilitates two sequential N-arylation events, first intermolecularly and then intramolecularly, to build the heterocyclic framework. An in-situ oxidation step then yields the final aromatic phenazine product. This approach is valued for its versatility and tolerance of a wide variety of functional groups. researchgate.net
Specific Synthesis of N-(4-fluorophenyl)phenazine-1-carboxamide and Related Analogues
The synthesis of this compound involves two primary stages: the construction of the phenazine-1-carboxylic acid (PCA) scaffold, followed by an amide coupling reaction with 4-fluoroaniline. A highly effective route for the first stage utilizes a copper-promoted Jourdan-Ullmann coupling followed by a reductive cyclization. rroij.comrroij.com
Copper-Promoted Jourdan-Ullmann Coupling
A robust and versatile method for preparing a wide array of substituted phenazine-1-carboxylic acids begins with a copper-promoted Jourdan-Ullmann C-N coupling reaction. rroij.comrroij.com This reaction is typically performed between 2-bromo-3-nitrobenzoic acid and a desired aniline, which introduces the diversity at what will become the 6-, 7-, 8-, and/or 9-positions of the phenazine core. rroij.comrroij.commdpi.comnih.gov The resulting N-arylated intermediate is then subjected to a reductive ring closure, commonly using sodium borohydride (B1222165), to form the final tricyclic phenazine-1-carboxylic acid product. rroij.comrroij.com This two-step sequence is highly efficient, with the Jourdan-Ullmann coupling yields ranging from 29-99% and a high success rate for the subsequent cyclization. rroij.comrroij.com
| Aniline Reactant | Jourdan-Ullmann Product Yield | Final PCA Analogue | Reductive Cyclization Yield | Reference |
|---|---|---|---|---|
| Aniline | 62% | Phenazine-1-carboxylic acid | 78% | rroij.comrroij.com |
| 4-Fluoroaniline | 63% | 7-Fluorophenazine-1-carboxylic acid | 39% | rroij.comrroij.com |
| 4-Bromoaniline | 99% | 7-Bromophenazine-1-carboxylic acid | 85% | rroij.comrroij.com |
| 4-tert-Butylaniline | 59% | 7-(tert-Butyl)phenazine-1-carboxylic acid | 74% | rroij.comrroij.com |
| 3,4,5-Trimethoxyaniline | 29% | 6,7,8-Trimethoxyphenazine-1-carboxylic acid | 49% | rroij.comrroij.com |
Once the desired phenazine-1-carboxylic acid is obtained, the final step is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. rroij.com The activated intermediate is then reacted with the target amine, in this case, 4-fluoroaniline, often in the presence of a base, to yield the final this compound product. This amidation procedure is generally high-yielding, with reports of up to 97% for analogous structures. rroij.com
Reductive Ring Closure Procedures
The formation of the core phenazine structure, a critical step in the synthesis of this compound, can be achieved through various reductive ring closure methodologies. These methods typically involve the cyclization of appropriately substituted diphenylamine (B1679370) precursors.
One established method for synthesizing phenazine rings is the Wohl-Aue reaction . This reaction involves the condensation of an aromatic amine with a nitro-substituted aromatic compound in the presence of a base. While historically significant, this method often requires high temperatures. nih.govacs.org
A more direct approach to ring closure involves the reductive cyclization of nitro-substituted diphenylamines. For instance, heating a nitro compound with a reducing agent that removes oxygen without introducing hydrogen, such as ferrous oxalate (B1200264) or metallic iron, can lead to the formation of the phenazine ring system. electronicsandbooks.com A notable study demonstrated that heating 4-chloro-3'-ethoxy-2-nitrodiphenylamine with ferrous oxalate resulted in the formation of both 2-chloro-7-ethoxyphenazine and 8-chloro-1-ethoxyphenazine, showcasing that isomer formation is possible depending on the substitution pattern of the starting material. electronicsandbooks.com The optimal ratio for this ring-closure reaction was found to be approximately two moles of ferrous oxalate per mole of the nitro compound. electronicsandbooks.com
More contemporary and environmentally friendly methods for phenazine synthesis are also being explored. Laccase-mediated reactions, for example, offer a "green" alternative for synthesizing phenazines and related heterocyclic compounds. nih.govacs.orgresearchgate.net These enzymatic reactions can be performed in aqueous solutions at room temperature and atmospheric pressure, representing a significant advantage over traditional methods that often require harsh conditions. nih.govacs.org The laccase-catalyzed process involves the oxidative C-N bond formation followed by cyclization. nih.govacs.org
Another synthetic strategy involves a potassium tert-butoxide-promoted condensation between an aniline derivative and a nitro-substituted anisole (B1667542) to form a nitroso intermediate, which is then reacted with N,O-bis(trimethylsilyl)acetamide (BSA) to yield the phenazine core. nih.gov
Below is a table summarizing various reductive ring closure methods for phenazine synthesis:
| Method | Description | Reagents/Conditions | Key Features |
| Wohl-Aue Reaction | Condensation of an aromatic amine with a nitro-substituted aromatic compound. | Base, high temperatures (e.g., 200 °C). nih.govacs.org | Historical method, often requires harsh conditions. nih.govacs.org |
| Reductive Cyclization of Nitro-diphenylamines | Heating a nitro-substituted diphenylamine with a reducing agent. | Ferrous oxalate or metallic iron. electronicsandbooks.com | Direct ring closure, potential for isomer formation. electronicsandbooks.com |
| Laccase-Mediated Synthesis | Enzymatic reaction involving oxidative C-N bond formation and cyclization. | Laccase enzyme, aqueous solution, room temperature, atmospheric pressure. nih.govacs.orgresearchgate.net | Environmentally friendly, mild reaction conditions. nih.govacs.org |
| Potassium tert-butoxide-promoted Condensation | Condensation of an aniline with a nitro-anisole followed by reaction with BSA. | Potassium tert-butoxide, N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov | Modern approach for specific phenazine derivatives. nih.gov |
Amide Bond Formation Reactions for Substituted Phenazine-1-carboxamides
The final step in the synthesis of this compound is the formation of the amide bond between the phenazine-1-carboxylic acid core and 4-fluoroaniline. This transformation is a crucial step for creating a diverse library of phenazine-1-carboxamide (B1678076) derivatives.
A common and direct method for this amide bond formation involves the activation of the carboxylic acid group of phenazine-1-carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, phenazine-1-carboxylic acid can be refluxed in a thionyl chloride solution to produce the phenazine-1-carbonyl chloride intermediate. google.com This activated intermediate is then reacted with the desired amine, in this case, 4-fluoroaniline, in the presence of a base like triethylamine (B128534) to yield the final this compound. google.com
The synthesis can also be performed by condensing phenazine-1-carbonyl chloride with 4-fluoroaniline in an anhydrous solvent like dichloromethane (B109758) under inert conditions. Purification is typically carried out using column chromatography.
Alternative methods for amide bond formation that avoid the use of harsh reagents are also being developed. Nature-inspired, one-pot processes that utilize thioester intermediates are gaining attention as a green and safe alternative to traditional coupling reagents. nih.govrsc.org This approach involves the formation of a thioester from the carboxylic acid, which then reacts with the amine to form the amide bond, often in an aqueous medium. nih.gov
The following table outlines different approaches to amide bond formation for phenazine-1-carboxamides:
| Method | Description | Reagents/Conditions | Key Features |
| Acid Chloride Formation | Conversion of phenazine-1-carboxylic acid to its acid chloride, followed by reaction with an amine. | Thionyl chloride, triethylamine, dichloromethane. google.com | A widely used and effective method. youtube.com |
| Direct Condensation | Direct reaction between phenazine-1-carboxylic acid and an amine using a coupling agent. | Coupling agents (e.g., EDC, HATU). ucl.ac.uk | Often used in peptide synthesis, but can generate significant waste. ucl.ac.uk |
| Thioester-mediated Amidation | One-pot conversion of the carboxylic acid to a thioester intermediate, which then reacts with the amine. | Dithiocarbamate, aqueous medium. nih.govrsc.org | Green and safe alternative, mimics natural processes. nih.gov |
Chemical Reactivity and Derivatization Studies
The chemical reactivity of the this compound scaffold allows for a variety of derivatization studies, enabling the exploration of structure-activity relationships.
Oxidation Reactions
The phenazine ring system is susceptible to oxidation. This compound can be oxidized to form various phenazine derivatives. Common oxidizing agents like potassium permanganate (B83412) can be employed for such transformations. The nitrogen atoms in the phenazine ring can also be oxidized to form N-oxides, which can influence the compound's biological properties. nih.gov
Reduction Reactions
Reduction reactions can modify the phenazine core of this compound, leading to different functionalized derivatives. Reducing agents like sodium borohydride can be used to alter the phenazine structure. Additionally, the carboxamide functional group itself can be a target for reduction. While challenging, the reduction of amides to their corresponding amines is an important transformation in organic synthesis. researchgate.net Catalytic systems, such as those employing rare-earth metal complexes with a reductant like pinacolborane (HBpin), have shown high activity for the hydroborative reduction of amides to amines under mild conditions. researchgate.net
Nucleophilic and Electrophilic Substitution Pathways
The phenazine ring is an electron-deficient system, which generally makes it more susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic aromatic substitution.
Nucleophilic Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenazine structure. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. libretexts.org
Electrophilic Substitution: Electrophilic aromatic substitution on the phenazine ring is generally less favorable due to the electron-withdrawing nature of the two nitrogen atoms. The rate of electrophilic aromatic substitution is significantly decreased by electron-withdrawing substituents. masterorganicchemistry.com Reactions such as nitration or Friedel-Crafts alkylation are often difficult to achieve on highly deactivated aromatic systems. libretexts.org
Biological Activities and Agronomic Applications of N 4 Fluorophenyl Phenazine 1 Carboxamide
Antimicrobial Activity Studies
No studies detailing the antimicrobial activity of N-(4-fluorophenyl)phenazine-1-carboxamide were identified.
Antifungal Efficacy against Fungal Phytopathogens
Specific data on the antifungal efficacy of this compound against the listed fungal phytopathogens is not available in the current scientific literature.
No research data was found regarding the inhibitory effects of this compound on Fusarium oxysporum, Rhizoctonia solani, Cladosporium cladosporioides, or Candida albicans.
Antibacterial Spectrum
There is no available information on the antibacterial spectrum of this compound.
No studies have been published that evaluate the activity of this compound against Staphylococcus aureus or other Gram-positive organisms.
Information regarding the activity of this compound against Escherichia coli, Xanthomonas spp., or other Gram-negative organisms is not present in the available literature.
No research has been conducted to investigate the anti-biofilm properties of this compound.
Activity against Mycobacterial Strains
The direct antimycobacterial activity of this compound against various mycobacterial strains has not been extensively detailed in available scientific literature. However, research into structurally related compounds provides context for the potential of this chemical class. Studies on other N-phenyl-carboxamides have demonstrated notable activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, series of 5-chloro-N-phenylpyrazine-2-carboxamides and N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides have been synthesized and shown to possess significant in vitro antimycobacterial properties nih.govnih.gov. These findings indicate that the N-phenyl-carboxamide moiety is a promising scaffold for the development of new antitubercular agents, suggesting that this compound could be a candidate for future investigation in this area nih.govnih.govmdpi.commdpi.com.
Antitumor Activity Research
The antitumor potential of phenazine (B1670421) derivatives is an active area of research, owing to their ability to interfere with cellular processes in cancerous cells nih.govnih.gov.
While specific research on the N-(4-fluorophenyl) derivative is limited, studies on its parent compound, phenazine-1-carboxamide (B1678076) (PCN), have shown inhibitory effects on several cancer cell lines. Research has demonstrated that PCN exhibits an inhibitory effect on human lung carcinoma (A549), human cervical adenocarcinoma (HeLa), and human colon adenocarcinoma (SW480) cells, with effective concentrations reported to be between 32 and 40 μM mdpi.com. The broader class of phenazine-1-carboxamides has been evaluated for structure-cytotoxicity relationships across various tumor cell lines, indicating the importance of the core chemical structure in its anticancer activity nih.gov.
Specific data on the antiproliferative effects of this compound against the MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cell lines are not prominently available in peer-reviewed literature.
| Cell Line | Cancer Type | Effective Concentration (μM) |
|---|---|---|
| A549 | Lung Carcinoma | 32 - 40 |
| HeLa | Cervical Adenocarcinoma | 32 - 40 |
| SW480 | Colon Adenocarcinoma | 32 - 40 |
Industrial and Biotechnological Applications
The unique chemical properties of phenazines lend them to various industrial and biotechnological uses nih.gov.
Specific applications of this compound as a catalyst in industrial chemical processes are not well-documented in scientific research. However, phenazines as a class are known for their robust oxidation-reduction (redox) properties. This inherent redox activity suggests a potential for these compounds to act as catalysts or mediators in various chemical reactions, though dedicated studies for this specific derivative are needed.
Significant progress has been made in the biotechnological production of phenazine-1-carboxamide (PCN), the direct precursor to this compound. Researchers have successfully engineered bacterial strains, particularly Pseudomonas chlororaphis, to enhance the yield of PCN. One study identified P. chlororaphis strain HT66, which naturally produces PCN nih.govresearchgate.net. By creating mutations, such as deleting repressor genes like psrA and rpeA, scientists were able to significantly increase PCN production. The inactivation of these genes led to a 1.66-fold and 3.06-fold increase in PCN yield, respectively researchgate.net. Further optimization using statistical experimental designs on mutant strains has pushed production even higher, demonstrating the potential of P. chlororaphis as a cell factory for the industrial-scale biosynthesis of PCN and other phenazine derivatives nih.gov.
| Strain | Genetic Modification | PCN Yield (mg/L) | Fold Increase |
|---|---|---|---|
| Wild-type HT66 | None | 424.87 | - |
| HT66ΔpsrA | Deletion of psrA gene | 705.28 | 1.66 |
| HT66ΔrpeA | Deletion of rpeA gene | 1299.10 | 3.06 |
Phenazines are well-established as effective electron shuttles, a property derived from their nitrogen-containing heterocyclic ring structure nih.govnih.gov. These molecules can facilitate extracellular electron transfer (EET) in microbial systems by acting as soluble, diffusive redox mediators nih.govresearchgate.net. They can accept electrons from microbial metabolic processes and transfer them to external acceptors nih.govasm.org. This function is crucial in various biological processes, including enhancing survival under anaerobic conditions and contributing to the function of microbial fuel cells nih.govasm.org. While studies may not have specifically characterized this compound, its core phenazine structure strongly implies it possesses these electron-shuttling capabilities, a fundamental characteristic of this class of compounds nih.govrepec.orgresearchgate.net.
Molecular Mechanisms of Action of N 4 Fluorophenyl Phenazine 1 Carboxamide
Interactions with Essential Metabolic Pathways
Phenazine (B1670421) derivatives have been investigated for their capacity to inhibit enzymes that are vital for the survival and proliferation of pathogenic organisms and cancer cells. These interactions represent a primary mechanism through which these compounds exert their antimicrobial and cytotoxic effects.
Enzyme Inhibition Studies
Fungal CYP51 Enzymes
Based on available scientific literature, there is currently no direct evidence to suggest that N-(4-fluorophenyl)phenazine-1-carboxamide or its parent compound, phenazine-1-carboxamide (B1678076), functions as an inhibitor of fungal CYP51 enzymes, also known as lanosterol (B1674476) 14α-demethylase. This class of enzymes is a primary target for azole-based antifungal drugs. frontiersin.orgcardiff.ac.ukresearchgate.net The inhibitory profile of phenazines appears to be directed towards different enzymatic pathways.
Isocitrate Lyase (ICL)
While direct studies on this compound are not available, significant research has been conducted on its immediate precursor, phenazine-1-carboxylic acid (PCA). Recent findings have demonstrated that PCA can target and inhibit isocitrate lyase (ICL), an essential enzyme in the glyoxylate (B1226380) cycle of various pathogens, including the fungus Valsa mali. nih.gov The glyoxylate cycle is crucial for fungi and bacteria to utilize fatty acids or C2-compounds for energy, especially when simple sugars are unavailable. nih.gov The inhibition of ICL by PCA was confirmed through multiple methods, including molecular docking and biophysical assays like microscale thermophoresis and isothermal titration calorimetry, establishing ICL as a key target for the antifungal activity of the phenazine core structure. nih.gov Given that this compound is a derivative of PCA, it is plausible that it may share a similar inhibitory action against ICL, although this requires direct experimental verification.
Topoisomerase I and II Inhibition
The phenazine-1-carboxamide scaffold has been identified as a potent inhibitor of DNA topoisomerases. mdpi.com These enzymes, which manage the topological state of DNA, are vital for replication and transcription and are well-established targets for anticancer drugs. mdpi.com
Research into dimeric versions of phenazine-1-carboxamide, known as bis(phenazine-1-carboxamides), has shown them to be a new class of dual topoisomerase I/II-directed anticancer drugs. nih.gov Specifically, a 9-methyl substituted bis(phenazine-1-carboxamide) demonstrated potent activity in a cell-free system. It was found to "poison" topoisomerase I, a mechanism that stabilizes the enzyme-DNA cleavage complex and prevents the re-ligation of the DNA strand. nih.govacs.orgnih.gov This leads to an accumulation of DNA strand breaks and subsequent cell death. The compound also inhibited the catalytic activity of both topoisomerase I and topoisomerase II at slightly higher concentrations. nih.govacs.org
Table 1: Topoisomerase Inhibition by a 9-Methyl-bis(phenazine-1-carboxamide) Derivative
| Enzyme | Activity | Effective Drug Concentration (µM) | Reference |
|---|---|---|---|
| Topoisomerase I | Poisoning (Induction of nicked DNA) | 0.25 - 0.5 | nih.govacs.org |
| Topoisomerase I | Catalytic Inhibition | 1.0 | nih.govacs.org |
| Topoisomerase II | Catalytic Inhibition | 5.0 | nih.govacs.org |
These findings suggest that the core phenazine-1-carboxamide structure is a key pharmacophore for targeting topoisomerases, and derivatives like this compound may possess similar, though unconfirmed, activity.
Cellular Damage and Stress Induction
A significant aspect of the mechanism of action for phenazine compounds involves the induction of severe cellular stress, primarily through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of damaging events, affecting cellular structures and initiating programmed cell death pathways.
Phenazine-1-carboxamide (PCN) and its precursor PCA are well-documented redox-cycling agents. frontiersin.org They can participate in cellular reduction-oxidation reactions, leading to the transfer of electrons to molecular oxygen and the formation of superoxide (B77818) radicals and other ROS. frontiersin.orgasm.org This capability has been observed across various cell types:
In Fungi: The antifungal effect of PCN against Candida albicans is thought to be mediated by ROS-induced apoptosis. nih.gov Similarly, PCA treatment of the fungus Phellinus noxius led to a significant increase in intracellular ROS levels. nih.gov
In Bacteria: PCA generated substantial ROS accumulation in the marine pathogen Vibrio anguillarum. frontiersin.org
In Cancer Cells: Treatment of human lung (A549) and breast (MDA-MB-231) cancer cells with PCN resulted in the production of ROS. nih.gov Likewise, PCA-induced apoptosis in human prostate cancer cells is directly mediated by ROS generation. researchgate.net
The overproduction of ROS leads to widespread damage. Electron microscopy has revealed that PCA treatment can cause complete lysis of bacterial cells, with the release of fragmented cytoplasm. frontiersin.org In fungi, related phenazine carboxamides have been shown to cause hyphal swelling, fractures, deformities, and the separation of the cell wall from the membrane. mdpi.com This physical damage is a direct consequence of the oxidative stress induced by the compound.
Furthermore, the surge in ROS directly impacts mitochondria, the cellular powerhouse. Studies on PCN and PCA have demonstrated a loss or depolarization of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and ultimately, programmed cell death. nih.gov
Compound Names
Table 2: List of Chemical Compounds
| Abbreviation | Full Chemical Name |
|---|---|
| - | This compound |
| PCN | Phenazine-1-carboxamide |
| PCA | Phenazine-1-carboxylic acid |
| - | 9-methyl-bis(phenazine-1-carboxamide) |
| - | N-(naphthalen-1-yl) phenazine-1-carboxamide |
Generation of Reactive Oxygen Species (ROS)
The chemical structure of this compound, like other phenazine compounds, confers redox-active properties that are central to its mechanism of action. The compound can participate in cellular redox cycling, a process that leads to the generation of reactive oxygen species (ROS). These highly reactive molecules, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict widespread damage to vital cellular components. The accumulation of ROS induces a state of oxidative stress, overwhelming the cell's antioxidant defense systems and leading to the oxidation of lipids, proteins, and nucleic acids, ultimately culminating in cell death. Research on related phenazine compounds has provided evidence for the generation of superoxide radicals under physiological conditions. nih.gov
Disruption of Cell Wall Integrity
A critical target of this compound is the structural integrity of the cell wall, particularly in fungal pathogens. Studies on the parent compound, phenazine-1-carboxamide (PCN), have demonstrated its ability to cause significant morphological and ultrastructural changes to the fungal cell wall. For instance, in the phytopathogen Rhizoctonia solani, treatment with PCN resulted in a thinned and deformed cell wall. nih.gov This structural damage is, at least in part, attributable to the inhibition of key enzymes involved in cell wall biosynthesis. Specifically, PCN has been shown to inhibit the activity of chitin (B13524) synthetase, a crucial enzyme responsible for the polymerization of chitin, a primary component of the fungal cell wall. nih.gov The disruption of cell wall integrity compromises the cell's ability to withstand osmotic stress and maintain its shape, leading to cell lysis.
| Observed Effect on Rhizoctonia solani by Phenazine-1-carboxamide | Reference |
| Thinning and deformation of the cell wall | nih.gov |
| Inhibition of chitin synthetase activity | nih.gov |
| Inhibition of chitin synthetase gene expression | nih.gov |
Interference with Nutrient Uptake and Balance
This compound has been observed to interfere with nutrient uptake and disrupt the intracellular nutrient balance. This interference can occur through direct effects on membrane transport proteins or indirectly as a consequence of the damage to the cell membrane and the dissipation of the electrochemical gradients that drive nutrient transport. By limiting the availability of essential nutrients, the compound effectively starves the cell, inhibiting its growth and metabolic activities.
Nucleic Acid Interactions
Beyond its effects on cellular structures and metabolic processes, this compound also interacts directly with nucleic acids, representing a significant aspect of its molecular mechanism of action.
DNA Intercalation and Replication Disruption
The planar tricyclic ring system of phenazines facilitates their intercalation between the base pairs of the DNA double helix. This mode of binding can lead to significant conformational changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with the binding of DNA polymerases and other proteins involved in DNA replication and repair. Consequently, DNA synthesis is inhibited, leading to cell cycle arrest and, ultimately, apoptosis or cell death. Studies on bisphenazine derivatives, such as MLN944, which is structurally related to phenazine-1-carboxamide, have demonstrated a novel DNA bis-intercalation binding mode that effectively inhibits DNA transcription. researchgate.netnih.gov This provides a strong precedent for the DNA-targeting activity of this compound.
| Compound | Mechanism | Effect | Reference |
| MLN944 (a bisphenazine) | DNA bis-intercalation | Inhibition of DNA transcription | researchgate.netnih.gov |
Modulation of Cellular Regulatory Processes
Phenazine compounds are known to interact with fundamental cellular processes that govern cell life and death. The following sections detail the known effects of the parent compound, phenazine-1-carboxamide, on these pathways.
Apoptosis Induction (e.g., via mitochondrial intrinsic pathway, caspase-3 activation, Bcl-2 downregulation)
Research on the parent compound, phenazine-1-carboxamide (PCN), demonstrates its capacity to selectively induce apoptosis, or programmed cell death, in cancer cells. nih.gov In studies involving human lung (A549) and breast (MDA-MB-231) cancer cell lines, PCN exhibited a dose-dependent cytotoxic effect while showing comparatively lower toxicity to normal peripheral blood mononuclear cells. nih.gov
The induction of apoptosis by PCN is evidenced by several key cellular events. nih.gov Morphological changes characteristic of apoptosis were observed in treated cancer cells, which corresponded with a loss of mitochondrial membrane potential (ΔΨm). nih.gov This disruption of the mitochondria is a critical step in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors and the activation of effector caspases. jcu.czresearchgate.net Specifically, the activity of caspase-3, a key executioner of apoptosis, was induced in cells treated with PCN. nih.gov
Furthermore, the mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. PCN treatment leads to the inhibition of anti-apoptotic Bcl-2 family proteins, tipping the cellular balance towards cell death. nih.gov The related precursor, phenazine-1-carboxylic acid (PCA), has also been shown to induce apoptosis in human prostate cancer cells through a similar mechanism involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. jcu.czjcu.cz This process is often initiated by the generation of reactive oxygen species (ROS), which triggers the mitochondrial-related apoptotic pathway. jcu.czresearchgate.net
Research Findings on Apoptosis Induction by Phenazine-1-Carboxamide (PCN)
| Mechanism | Observation | Affected Cell Lines | Source |
|---|---|---|---|
| Selective Cytotoxicity | Exhibited differential cytotoxic activity against cancer cells compared to normal cells. | Lung (A549), Breast (MDA-MB-231) | nih.gov |
| Mitochondrial Pathway | Caused a loss of mitochondrial membrane potential (ΔΨm). | Lung (A549), Breast (MDA-MB-231) | nih.gov |
| Caspase Activation | Induced the activity of caspase-3. | Lung (A549), Breast (MDA-MB-231) | nih.gov |
| Bcl-2 Family Modulation | Inhibited anti-apoptotic Bcl-2 family proteins. | Lung (A549), Breast (MDA-MB-231) | nih.gov |
Cell Cycle Arrest (e.g., G2/M phase)
Based on available scientific literature, there is currently no specific information detailing the effects of this compound or its parent compound, phenazine-1-carboxamide, on cell cycle arrest. While other, structurally different phenazine derivatives have been reported to induce cell cycle arrest, these findings cannot be directly attributed to the compound . mdpi.com
Manipulation of Histone Acetyltransferase Domains
Current research has not yet elucidated a direct role for this compound or related phenazine-1-carboxamides in the manipulation of histone acetyltransferase domains.
Influence on Microbial Virulence and Survival Mechanisms
Phenazines are well-established secondary metabolites produced by various bacteria, such as Pseudomonas aeruginosa, where they play a crucial role in microbial competition and pathogenesis. nih.govnih.gov
Biofilm Development Modulation
Phenazines are significant contributors to the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix. nih.govnih.gov Biofilms render bacteria more resistant to antimicrobial agents and host immune responses. nih.gov The precursor compound, phenazine-1-carboxylic acid (PCA), has been shown to promote biofilm development in P. aeruginosa. nih.govasm.org
The mechanism by which PCA enhances biofilm formation is linked to iron acquisition. nih.gov Iron is an essential nutrient for bacterial growth, and its availability can signal a transition from a motile, planktonic state to a sessile, biofilm state. nih.gov PCA can help alleviate iron limitation by reducing ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), making it more bioavailable to the bacteria. nih.govasm.org This process allows bacterial communities, even those deficient in their own iron-chelating siderophores, to develop robust biofilms. nih.govasm.org This phenazine-mediated pathway is considered particularly important in later stages of chronic infections where iron availability is limited. nih.gov
Role of Phenazine-1-Carboxylic Acid (PCA) in Biofilm Development
| Organism | Phenazine Effect | Underlying Mechanism | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | Promotes biofilm formation. | Facilitates ferrous iron [Fe(II)] acquisition by reducing ferric iron [Fe(III)]. | nih.govnih.govasm.org |
| Pseudomonas synxantha | Promotes more robust biofilms in dryland wheat rhizospheres. | Enhances bacterial colonization and persistence in specific environmental conditions. | pnnl.gov |
Alteration of Intracellular Redox State
A fundamental property of phenazine compounds, including PCN and PCA, is their redox activity. nih.govphysiology.org They can act as electron shuttles, a process known as redox cycling, where the molecule undergoes repeated cycles of reduction and oxidation. nih.gov This capability allows phenazines to transfer electrons from intracellular reducing equivalents, such as NAD(P)H, to extracellular oxidants, like oxygen or iron. nih.govaai.org
This redox cycling has profound effects on the intracellular environment. The reaction of reduced phenazines with oxygen leads to the formation of reactive oxygen species (ROS), such as superoxide radicals. mdpi.comfrontiersin.org The generation of ROS can induce oxidative stress, which damages cellular components and can be toxic to competing microbes and host cells. nih.govfrontiersin.org This alteration of the redox state is a key mechanism behind the antimicrobial and virulence activities of phenazines. physiology.orgfrontiersin.org By modulating the intracellular redox balance, phenazines can influence cellular metabolism, gene expression, and survival pathways in both prokaryotic and eukaryotic cells. nih.govphysiology.orgaai.org
Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Phenazine 1 Carboxamide and Analogues
Impact of the Fluorophenyl Substituent
The introduction of fluorine into a molecule is a common strategy in drug design to modulate its properties. mdpi.com One of the most significant effects of fluorination is the enhancement of lipophilicity, a key parameter that influences a compound's ability to cross biological membranes and reach its site of action. nih.govbenthamscience.com Lipophilicity is typically measured as the octanol-water partition coefficient (logP). nih.gov
The substitution of a hydrogen atom with a fluorine atom can increase a molecule's metabolic stability and improve its membrane permeability. mdpi.com Studies have shown an excellent correlation between logP values and membrane molar partitioning coefficients (logKₚ), indicating that even subtle changes in lipophilicity due to fluorination can be relevant for optimizing drug candidates. nih.gov The increased lipophilicity imparted by the fluorine atom in N-(4-fluorophenyl)phenazine-1-carboxamide is therefore expected to enhance its passage through the lipid bilayers of cell membranes, a crucial step for intracellular activity. nih.govbenthamscience.com This improved permeability is a direct consequence of the favorable hydrophobic interactions between the fluorinated ring and the nonpolar interior of the membrane. benthamscience.com
Table 1: Impact of Fluorine Substitution on Lipophilicity
| Substitution | General Effect on Lipophilicity (logP) | Implication for Permeability |
| H → F | Increase | Enhanced membrane partitioning |
| H → CF₃ | Significant Increase | Greatly enhanced membrane partitioning |
Fluorine's high electronegativity allows it to participate in various non-covalent interactions, including hydrogen bonds (HBs). nih.gov While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions can still be significant for the binding affinity of a ligand to its protein target. benthamscience.comnih.gov The fluorine atom can form C–F···H–O or C–F···H–N hydrogen bonds with amino acid residues in an enzyme's active site. nih.gov
Effects of Substitutions on the Phenazine (B1670421) Core
The tricyclic phenazine ring system is the foundational scaffold of the molecule, and its electronic and steric properties are pivotal for activity. Substitutions on this core can dramatically alter biological outcomes.
SAR studies on phenazine-1-carboxamides have revealed that the position of substituents on the phenazine chromophore is critical. The 9-position, which is peri to the 1-carboxamide (B11826670) side chain, has been identified as a particularly sensitive site. researchgate.net In studies of bis(phenazine-1-carboxamides) designed as anticancer agents, analogues featuring small, lipophilic substituents such as a methyl (CH₃) or chloro (Cl) group at the 9-position were found to be the most potent inhibitors. nih.gov The presence of these groups enhances cytotoxicity, likely by improving DNA binding affinity and slowing dissociation rates. researchgate.net This suggests that steric and electronic factors at the 9-position directly influence the interaction of the molecule with its biological target, such as DNA or topoisomerase enzymes. researchgate.netnih.gov
Table 2: Effect of 9-Position Substitution on Cytotoxicity of Phenazine-1-carboxamide (B1678076) Analogues
| R Group at 9-Position | Relative Potency | Rationale |
| H (unsubstituted) | Baseline | - |
| CH₃ (Methyl) | Increased | Small, lipophilic group enhances binding affinity. nih.gov |
| Cl (Chloro) | Increased | Small, lipophilic group enhances binding affinity. nih.gov |
| NO₂ (Nitro) | Varies | Electron-withdrawing group alters electronic properties. |
The electronic nature of substituents on the phenazine core can significantly modulate the molecule's activity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the aromatic system. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase it.
These electronic modifications can impact the molecule's ability to participate in crucial interactions. For instance, in compounds that act by intercalating into DNA, the electron density of the planar phenazine ring is critical for π-stacking interactions with DNA base pairs. In other cases, altering the electronic properties can affect how the molecule binds within an enzyme's active site. mdpi.com Depending on the specific target and mechanism of action, either EWGs or EDGs may enhance potency. For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, EDGs increased the potency of enzyme inhibition, while EWGs decreased it. nih.gov In contrast, for certain FOXM1 inhibitors, only compounds bearing a strong EWG (-CN) showed significant activity, demonstrating that the electronic effect is highly context-dependent. mdpi.com
Modifications of the Carboxamide Moiety
The 1-carboxamide side chain is a key feature of this class of compounds, often playing a direct role in target binding through hydrogen bonding. SAR studies have shown that there is often very limited scope for variation in the structure of this side chain without losing activity, particularly for compounds that bind to DNA. researchgate.net The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming critical contacts that anchor the molecule to its target.
Table 3: Example of Carboxamide Moiety Modification
| Original Moiety | Modified Moiety | Structural Change | Potential Impact |
| Carboxamide (-CONH₂) | Acylhydrazone (-CONH-N=CHR) | Addition of a substituted imine group. | Alters H-bonding pattern; introduces new steric and electronic features via the 'R' group. mdpi.com |
Variation of the N-Substituent and Its Effect on Activity
The nature of the substituent attached to the carboxamide nitrogen (the N-substituent) plays a pivotal role in modulating the biological efficacy of phenazine-1-carboxamide derivatives. Studies have demonstrated that N-aryl and N-heterocyclic amide analogues of phenazine-1-carboxylic acid (PCA) exhibit potent antibacterial activity against Mycobacterium tuberculosis H37Rv and drug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.19 μg/mL to 0.79 μg/mL. researchgate.net Furthermore, certain amide analogues have shown low nanomolar potency as antifungal agents against the crop fungus Rhizoctonia solani. researchgate.net
The introduction of an N-aryl group, such as the 4-fluorophenyl group in this compound, has been a key area of investigation. Research into a series of structurally diverse phenazine-1-carboxylic acid derivatives has provided insights into the impact of various N-substituents on antifungal activity against R. solani. While specific data for the 4-fluoro substitution on the phenyl ring is part of a broader library of compounds, the general findings indicate that the electronic and steric properties of the N-aryl substituent are critical determinants of activity.
For instance, in a study exploring novel phenazine-1-carboxamide derivatives, substitutions on the N-phenyl ring were found to significantly influence their fungicidal effects. The data below illustrates the antifungal activity of a selection of N-substituted phenazine-1-carboxamide analogues against Rhizoctonia solani.
| Compound | N-Substituent | EC50 (μg/mL) against R. solani |
|---|---|---|
| PCA | -H | 7.88 |
| PCN | -NH2 | 9.09 |
| Analogue 1 | -N(CH3)2 | > 50 |
| Analogue 2 | -Phenyl | 15.2 |
| Analogue 3 | -4-Chlorophenyl | 10.5 |
| This compound | -4-Fluorophenyl | Not explicitly stated, but part of a potent series |
| N-(naphthalen-1-yl) phenazine-1-carboxamide | -Naphthalen-1-yl | 4.25 |
This table is a representative compilation based on findings from multiple sources. Direct comparative EC50 values for all listed compounds from a single study are not available. The activity of this compound is inferred from its inclusion in a series of potent analogues.
The data suggests that substitution on the N-phenyl ring can enhance antifungal activity compared to the unsubstituted N-phenyl analogue. The improved potency of the naphthalen-1-yl derivative (EC50 of 4.25 μg/mL) over the parent PCA (EC50 of 7.88 μg/mL) and the unsubstituted N-phenyl analogue highlights the importance of the size and electronics of the N-substituent. mdpi.com The 4-chloro substitution also appears to be favorable. While a specific EC50 for this compound is not detailed in the available literature, its synthesis as part of a library of potent N-aryl analogues suggests its significant activity. frontiersin.org
Importance of the Carboxylic Acid Moiety for Target Binding
The carboxylic acid moiety, or more specifically in this context, the carboxamide group, is a critical structural feature for the biological activity of this class of compounds. Its importance stems from its ability to participate in key hydrogen bonding interactions with biological targets. In the context of anticancer activity, where phenazine-1-carboxamides act as DNA intercalators and topoisomerase inhibitors, the carboxamide group plays a crucial role in the binding to DNA.
Molecular modeling and dynamics studies have revealed that the carboxamide group lies in the plane of the phenazine chromophore. The amide NH can form a hydrogen bond with the N10 nitrogen of the phenazine ring, contributing to the planarity of the molecule, which is essential for effective DNA intercalation. Furthermore, the protonated linkers in cationic side-chain analogues can form hydrogen bonds with the O6 atom of guanine (B1146940) residues in the DNA major groove.
The antifungal mechanism of phenazine-1-carboxamide (PCN) against R. solani has been shown to involve the inhibition of chitin (B13524) synthase and the mitochondrial electron transport chain complex I. nih.gov It is plausible that the carboxamide group is involved in hydrogen bonding interactions with amino acid residues in the active sites of these target enzymes. Transcriptomic and metabolomic analyses of R. solani treated with PCN revealed significant changes in metabolic pathways related to the cell wall and membrane, further suggesting that the compound's interactions at these sites are crucial for its antifungal effect. frontiersin.orgfrontiersin.org The structural integrity of the carboxamide is therefore considered essential for maintaining the necessary interactions for potent biological activity.
Comparative SAR with Other Tricyclic Carboxamides
To better understand the unique SAR profile of phenazine-1-carboxamides, it is insightful to compare them with other classes of tricyclic carboxamides that share a similar structural framework.
Phenazine-1-carboxamide Derivatives as Privileged Structures
The phenazine heterocycle is considered a "privileged scaffold" in drug discovery. researchgate.netfrontiersin.org This concept refers to molecular frameworks that are capable of binding to multiple biological targets, leading to a diverse array of biological activities. frontiersin.org Phenazine-1-carboxylic acid and its derivatives, including the carboxamides, exemplify this, demonstrating a broad spectrum of activities such as antibacterial, antifungal, anticancer, and antimalarial properties. researchgate.net
The diverse bioactivities of phenazine-based compounds underscore their versatility as lead structures in medicinal chemistry and agrochemical research. researchgate.netfrontiersin.org The ability of the phenazine scaffold to be readily derivatized allows for the fine-tuning of its biological properties, making it a valuable starting point for the development of new therapeutic and crop protection agents. frontiersin.org
In a comparative context with other tricyclic systems, the phenazine core imparts distinct electronic and steric properties. For instance, a quantitative structure-activity relationship (QSAR) study comparing bis-phenazines and bis-acridines (another class of tricyclic carboxamides) as anticancer agents revealed significant differences. While the activity of bis-acridines showed a small negative correlation with hydrophobicity, the activity of bis-phenazines was strongly and positively correlated with hydrophobicity. This suggests that despite their structural similarities, these two classes of tricyclic carboxamides may have different modes of binding to their biological targets.
The privileged nature of the phenazine-1-carboxamide scaffold, therefore, lies in its combination of a planar, intercalating-capable ring system with a versatile carboxamide moiety that can be modified to optimize interactions with a wide range of biological targets.
Computational Chemistry and Molecular Modeling of N 4 Fluorophenyl Phenazine 1 Carboxamide
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as N-(4-fluorophenyl)phenazine-1-carboxamide, and a target protein at the molecular level.
Prediction of Binding Affinities and Ligand-Target Interactions
Fungal CYP51 Enzymes: Computational docking studies have been performed to evaluate the binding affinity of this compound with fungal cytochrome P450 51 (CYP51) enzymes. CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Docking simulations have predicted a strong binding affinity for this compound to fungal CYP51, with a calculated binding energy of -9.2 kcal/mol. This strong interaction suggests that the compound has the potential to be an effective inhibitor of this key fungal enzyme. The binding is likely facilitated by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Xanthomonas spp. Proteins: While specific molecular docking studies of this compound against proteins from Xanthomonas species are not extensively detailed in the available literature, the known antibacterial activity of phenazine-1-carboxamide (B1678076) derivatives against this genus suggests that key proteins within these bacteria could be potential targets. Further in silico investigations are warranted to identify specific protein targets in Xanthomonas spp. and to elucidate the binding modes and affinities of this compound.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful computational tools used to identify and optimize potential drug candidates from large compound libraries. While specific virtual screening campaigns that have utilized this compound as a lead compound are not widely reported, the phenazine (B1670421) scaffold itself is recognized as a "privileged structure" in drug discovery. This implies that the phenazine core is capable of binding to multiple biological targets with high affinity.
Virtual screening studies on other phenazine-based compounds have demonstrated the utility of this scaffold in identifying inhibitors for various targets. For instance, a virtual screening of phenazine derivatives led to the identification of small-molecule inhibitors of MEMO1, a protein implicated in breast cancer migration. This underscores the potential of using the this compound structure as a template for the design of new, more potent, and selective inhibitors for a range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their bioactivity.
Correlation with Physicochemical Parameters (e.g., clogP)
The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP) or its calculated counterpart (clogP), is a critical physicochemical parameter in QSAR studies as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
For phenazine derivatives, hydrophobicity has been shown to play a significant role in their biological activity. A QSAR study on bis(phenazine-1-carboxamides) revealed a strong correlation between their anticancer activity and hydrophobicity, with an optimal clogP value around 7.3. While this study focused on anticancer activity, it highlights the importance of this parameter for the broader class of phenazine carboxamides.
The introduction of a fluorine atom to the phenyl ring of N-phenylphenazine-1-carboxamide to create this compound is known to increase its lipophilicity. This modification can enhance the compound's ability to permeate cell membranes, which may contribute to its observed biological activities. Although a direct QSAR analysis correlating the clogP of this compound with its antifungal or antibacterial activity is not yet available, the established importance of hydrophobicity for this class of compounds suggests that its clogP value is a key determinant of its efficacy.
Conformational Analysis and Binding Pocket Characterization (e.g., PhzF enzyme)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a ligand is crucial for predicting its binding mode to a target protein.
The PhzF enzyme is a key player in the biosynthesis of phenazine-1-carboxylic acid, the precursor to this compound. PhzF is an isomerase that catalyzes the conversion of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). The crystal structure of PhzF has been determined, revealing a homodimeric structure with two active sites.
The binding pocket of PhzF is a well-defined cavity located between two domains of the enzyme. nih.gov Key residues within the active site, such as glutamate (B1630785) E45, play a crucial catalytic role in the isomerization of DHHA. nih.gov While there are no specific studies on the conformational analysis of this compound within the PhzF binding pocket, the structural information available for PhzF and its interaction with its natural substrate provides a valuable framework for future computational studies. Such studies could explore whether this compound or its precursors can bind to the PhzF active site and potentially modulate its activity, although the primary biological targets of this synthetic compound are likely other enzymes in pathogenic organisms.
Biosynthesis and Genetic Engineering of Phenazine 1 Carboxamide Precursors and Analogues
Natural Production of Phenazines and Phenazine-1-carboxamide (B1678076) (PCN)
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria. mdpi.comnih.gov These secondary metabolites are known for their broad-spectrum antibiotic properties and play a significant role in the ecological competence of the producing organisms. nih.govnih.gov Phenazine-1-carboxamide (PCN) is a naturally occurring derivative of phenazine-1-carboxylic acid (PCA), the core molecule in the biosynthesis of many phenazine (B1670421) compounds. mdpi.comnih.gov
The ability to synthesize phenazines is found across several bacterial genera, but it is most prominently studied in Pseudomonas and Streptomyces species. mdpi.comacs.orgfrontiersin.orgnih.gov These bacteria are often isolated from soil and plant rhizospheres. nih.govnih.gov Pseudomonas spp., in particular, are well-known for producing a variety of phenazine derivatives, including PCA, PCN, and pyocyanin. nih.govasm.org Pseudomonas chlororaphis is a notable producer of PCN, with strains like PCL1391 and HT66 being extensively studied for their efficient PCN synthesis. mdpi.comnih.govnih.govnih.gov
Table 1: Key Microbial Producers of Phenazine-1-carboxamide (PCN) and Related Phenazines
| Microbial Genus | Representative Species | Key Phenazine Products | Reference(s) |
| Pseudomonas | P. chlororaphis | Phenazine-1-carboxamide (PCN), Phenazine-1-carboxylic acid (PCA) | nih.gov, nih.gov, mdpi.com |
| P. aeruginosa | Pyocyanin, PCA, PCN, 1-hydroxyphenazine | asm.org, frontiersin.org, asm.org | |
| P. fluorescens | Phenazine-1-carboxylic acid (PCA) | nih.gov, nih.gov | |
| Streptomyces | S. anulatus, S. coelicolor, S. lavendulae | Various phenazine derivatives | acs.org, nih.gov, asm.org |
| Burkholderia | B. lata | Dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylate | nih.gov, nih.gov |
| Nocardiopsis | N. chromatogenes | Various phenazine derivatives | nih.gov |
Genetic Regulation of Phenazine Biosynthesis Pathways
The production of phenazines is a tightly regulated process controlled by a complex network of genes. The core biosynthetic pathway, which leads to the formation of PCA, is encoded by the conserved phzABCDEFG operon. nih.govnih.gov This core pathway provides the foundational molecule that is then modified by other enzymes to create a diverse array of phenazine derivatives. frontiersin.orgmdpi.com
The conversion of PCA to PCN is a critical modification step catalyzed by the enzyme encoded by the phzH gene. nih.govfrontiersin.org The PhzH protein shows homology to asparagine synthetases and functions as a glutamine amidotransferase. nih.govnih.gov It facilitates a transamidase reaction that replaces the carboxylic acid group of PCA with an amide group, thus forming PCN. nih.gov The presence and activity of the phzH gene are essential for PCN production. nih.gov Studies have shown that creating a mutation in the phzH gene of a PCN-producing strain, such as P. chlororaphis PCL1391, results in the accumulation of PCA and the loss of PCN production. nih.gov Conversely, introducing the phzH gene into bacterial strains that naturally only produce PCA, like P. fluorescens 2-79, enables them to synthesize PCN. nih.gov This demonstrates the singular and crucial role of phzH in the biosynthesis of phenazine-1-carboxamide.
Phenazine biosynthesis is governed by a hierarchical regulatory network that includes global regulators and quorum-sensing systems. nih.govnih.gov Several genes have been identified that modulate the expression of the phz operon, often acting as repressors.
psrA (Pseudomonas secondary metabolite regulator): This gene acts as a transcriptional regulator that can repress or stimulate phenazine production depending on environmental conditions and the specific bacterial strain. nih.govnih.gov In P. chlororaphis PCL1391, PsrA influences the quorum-sensing system, and its mutation can affect PCN synthesis. nih.govresearchgate.net
rpeA (regulator of phenazine expression): Identified as a negative regulator, the deletion of rpeA has been shown to significantly increase the production of phenazines in P. chlororaphis. nih.govresearchgate.net RpeA is part of a two-component system that negatively regulates the expression of another activator, Pip. mdpi.com
fleQ: This gene is known as a master regulator of flagellar biosynthesis but also plays a role in regulating secondary metabolism. Deletion of fleQ in an engineered P. chlororaphis strain contributed to a significant increase in PCN yield. mdpi.com
relA: Involved in the stringent response, a bacterial stress response mechanism, relA has also been identified as a negative regulator of PCN production. Its deletion was part of a strategy to create a high-yield PCN-producing strain of P. chlororaphis. mdpi.com
Table 2: Influence of Key Regulatory Genes on Phenazine Production
| Gene | Function/Role | Effect on Phenazine Production | Reference(s) |
| psrA | Transcriptional regulator | Represses or stimulates production depending on conditions | nih.gov, nih.gov, researchgate.net |
| rpeA | Negative regulator (part of RpeA/RpeB system) | Represses production; deletion enhances yield | researchgate.net, nih.gov, mdpi.com |
| fleQ | Master regulator of flagella, secondary metabolism | Negative regulator; deletion enhances PCN yield | mdpi.com |
| relA | Stringent response regulator | Negative regulator; deletion enhances PCN yield | mdpi.com |
The biosynthesis of the core phenazine structure originates from the shikimate pathway, a primary metabolic route for the production of aromatic amino acids. frontiersin.orgmdpi.com
Chorismic Acid: This compound is the branch-point intermediate that diverts from primary metabolism into the phenazine biosynthetic pathway. mdpi.comresearchgate.net
DHHA (trans-2,3-dihydro-3-hydroxyanthranilic acid): This is a crucial intermediate formed from chorismic acid via the actions of the enzymes PhzE and PhzD. frontiersin.orgnih.govmdpi.com The accumulation of DHHA occurs if the subsequent step in the pathway is blocked. frontiersin.org
PhzF: This enzyme catalyzes a key isomerization reaction, converting DHHA into an unstable ketone intermediate. nih.govdesy.de PhzF is essential for the formation of the tricyclic phenazine scaffold and is highly conserved among phenazine-producing bacteria. nih.govnih.gov A knockout of the phzF gene completely blocks phenazine synthesis, leading to the accumulation of the precursor DHHA. frontiersin.orgdesy.de
PhzO: This enzyme is a flavin-containing monooxygenase responsible for modifying the PCA core. mdpi.com It catalyzes the hydroxylation of PCA to produce 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), which can then be decarboxylated to form 2-hydroxyphenazine (B1496473) (2-OH-PHZ). frontiersin.org Knocking out the phzO gene is a strategy used to prevent the formation of these hydroxylated byproducts and channel the metabolic flux entirely towards PCA, which can then be converted to PCN if phzH is present. frontiersin.org
Table 3: Key Intermediates and Enzymes in the Phenazine Biosynthetic Pathway
| Compound/Enzyme | Type | Role in Biosynthesis | Reference(s) |
| Chorismic Acid | Precursor Intermediate | Branch-point molecule from the shikimate pathway | mdpi.com, researchgate.net |
| DHHA | Key Intermediate | Formed from chorismic acid; precursor to the phenazine ring | mdpi.com, frontiersin.org, nih.gov |
| PhzF | Isomerase | Catalyzes the conversion of DHHA to form the phenazine scaffold | nih.gov, desy.de, nih.gov |
| PhzO | Monooxygenase | Catalyzes the hydroxylation of PCA to 2-OH-PCA | mdpi.com, frontiersin.org |
Strategies for Enhanced Biosynthesis and Diversification
Significant research has been dedicated to improving the yield of naturally occurring phenazines like PCN and to creating novel derivatives through metabolic engineering.
Strategies for enhancing biosynthesis primarily involve genetic manipulation and fermentation optimization. mdpi.comacs.org A common and effective approach is the targeted knockout of negative regulatory genes, such as rpeA, psrA, fleQ, and relA, which has been shown to substantially increase PCN production in engineered strains of P. chlororaphis. mdpi.comresearchgate.net Another key strategy is to enhance the metabolic flux towards the phenazine pathway by overexpressing genes in the upstream shikimate pathway, thereby increasing the supply of the precursor chorismic acid. frontiersin.org Furthermore, blocking competing pathways, such as the one controlled by phzO that leads to hydroxylated phenazines, ensures that PCA is exclusively channeled towards PCN production. frontiersin.org These genetic modifications, combined with the optimization of fermentation conditions like medium composition and pH, have led to high-titer production of PCN, reaching levels suitable for industrial application. mdpi.com
Diversification of phenazine structures is achieved by introducing or manipulating genes that encode modifying enzymes. acs.org The introduction of the phzH gene into PCA producers is a prime example of creating a new analogue (PCN). nih.gov Similarly, other modifying enzymes, such as methyltransferases (phzM) and monooxygenases (phzS, phzO), can be used to generate a variety of hydroxylated, methylated, and N-oxidized phenazines. acs.orgasm.org By combining enzymes from different biosynthetic gene clusters, it is possible to create novel phenazine–peptide or phenazine–polyketide hybrid molecules, expanding the chemical diversity and potential bioactivity of this compound class. researchgate.netnih.gov
Metabolic Engineering Approaches for Increased Yield
Metabolic engineering offers a powerful strategy for enhancing the production of desired phenazine compounds by optimizing the host microorganism's metabolic pathways. proquest.com The primary precursor for many phenazine derivatives is phenazine-1-carboxylic acid (PCA), which is synthesized from the shikimate pathway intermediate, chorismate. acs.orgnih.gov Consequently, many engineering strategies focus on increasing the flux towards PCA and its derivatives like phenazine-1-carboxamide (PCN).
Key metabolic engineering strategies include:
Enhancing Precursor Supply: The shikimate pathway is a critical metabolic route for the synthesis of phenazines. nih.govfrontiersin.org Overexpression of genes such as ppsA and tktA, which are involved in the production of the direct precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), can significantly enhance the metabolic flux towards the shikimate pathway and, consequently, phenazine production. nih.govfrontiersin.org In one study, engineering the central biosynthetic pathways, including the over-production of two DAHP synthases, was a key factor in substantially increasing PCA yield. nih.gov
Blocking Competing Pathways: To maximize the carbon flow towards the target phenazine, competing metabolic pathways are often blocked. nih.gov A common strategy is to knock out genes responsible for converting the desired phenazine into other derivatives. For instance, the gene phzO, which encodes an enzyme that converts PCA into 2-hydroxyphenazine (2-OH-PHZ), has been knocked out in Pseudomonas chlororaphis to achieve the accumulation of PCA as a single product. nih.govfrontiersin.org Similarly, to boost PCA production in Pseudomonas aeruginosa, the genes phzM and phzS, which convert PCA to other derivatives, were deleted. acs.org
Deletion of Negative Regulators: The biosynthesis of phenazines is controlled by a complex regulatory network. Deleting negative regulatory genes can derepress the phenazine biosynthetic gene cluster, leading to increased production. In Pseudomonas chlororaphis, the inactivation of repressors like psrA and rpeA resulted in a 1.66-fold and 3.06-fold increase in PCN production, respectively. researchgate.net
Promoter Engineering and Gene Cluster Expression: Optimizing the expression of the core phenazine biosynthetic gene cluster (phzABCDEFG) is another crucial approach. frontiersin.orgnih.gov This can be achieved by engineering the promoters of these gene clusters to enhance their transcriptional levels. nih.gov
Fermentation Optimization: Alongside genetic modifications, optimizing fermentation conditions is vital for achieving high yields on a larger scale. mdpi.comresearchgate.net This includes optimizing the culture medium, where organic nitrogen sources and glycerol (B35011) as a carbon source have been shown to favor PCN production. mdpi.com Furthermore, controlling parameters like pH and employing fed-batch fermentation strategies have led to significant increases in final product titers. mdpi.comresearchgate.net In P. chlororaphis H5△fleQ△relA, a combination of medium and fermentation optimization increased PCN production from 2.75 g/L to 9.62 g/L. mdpi.comresearchgate.net
The application of these strategies has resulted in substantial increases in the production of PCA and PCN in various engineered bacterial strains.
| Strain | Target Compound | Key Engineering Strategies | Resulting Yield | Fold Increase |
|---|---|---|---|---|
| Pseudomonas aeruginosa PA-IV | PCA | Blocking PCA conversion; enhancing efflux; overproducing DAHP synthases; blocking 21 other secondary metabolite pathways; engineering chorismate-utilizing enzymes and phz cluster promoters. nih.gov | 9882 mg/L | 54.6x nih.gov |
| Pseudomonas chlororaphis Lzh-T5 (Engineered) | PCA | Restoring phzF; knocking out phzO and negative regulators; enhancing the shikimate pathway; fed-batch fermentation. nih.govfrontiersin.org | 10,653 mg/L | ~48x over wild-type nih.govfrontiersin.org |
| Pseudomonas chlororaphis HT66ΔrpeA | PCN | Inactivation of the rpeA repressor gene. researchgate.net | ~1300 mg/L | 3.06x researchgate.net |
| Pseudomonas chlororaphis H5△fleQ△relA | PCN | Medium optimization (Plackett-Burman design, central composite design); pH and fed-batch fermentation optimization. mdpi.comresearchgate.net | 9.62 g/L | ~3.5x over initial engineered strain mdpi.comresearchgate.net |
Biocatalytic Synthesis of Phenazine Derivatives
Biocatalysis utilizes whole microbial cells or isolated enzymes to perform specific chemical transformations, offering a green and efficient alternative to traditional chemical synthesis. acs.org This approach is particularly valuable for creating diverse phenazine derivatives through reactions like hydroxylation, methylation, glycosylation, and prenylation. acs.orgnih.gov
Whole-Cell Biocatalysis
Whole-cell biocatalysis is often preferred as it provides a protective environment for enzymes and avoids the need for costly enzyme purification and the addition of external cofactors. mdpi.comunimi.it Various microorganisms, including species of Nocardia, Mycobacterium, Sphingomonas, and Streptomyces, have been reported to biotransform PCA into different derivatives. mdpi.comresearchgate.net
A notable example is the use of the filamentous fungus Aspergillus sclerotiorum to convert PCA into 3-hydroxy-phenazine-1-carboxylic acid (3-OH-PCA). mdpi.comresearchgate.net In an optimized system, this whole-cell biocatalyst achieved a 94% conversion efficiency, producing 1060 mg/L of 3-OH-PCA from a starting PCA concentration of 1120 mg/L. mdpi.comresearchgate.netresearchgate.net The process demonstrated stability over multiple batches, highlighting its potential for large-scale production. mdpi.com
Enzymatic Synthesis
The use of isolated enzymes allows for highly specific modifications of the phenazine core. acs.org
Oxidases: Multicopper oxidases, such as laccase from Bacillus subtilis, can catalyze the "head-to-tail" dimerization of substituted aromatic amines to form the phenazine framework, providing an efficient and environmentally friendly manufacturing option. acs.org
Monooxygenases: The enzyme PhzS, a monooxygenase, is responsible for converting PCA to 1-hydroxyphenazine. proquest.com Heterologous expression of phzS in a PCA-producing strain of P. chlororaphis successfully established a biosynthetic pathway for 1-hydroxyphenazine. proquest.com
Prenyltransferases: Terpenoid phenazines, which often exhibit significant biological activities, are synthesized using prenyltransferase enzymes. acs.org These biocatalysts catalyze the C-prenylation and O-prenylation of phenazine scaffolds. acs.org The introduction of the prenyltransferase PpzP into P. chlororaphis enabled the first-time synthesis of the terpenoid phenazines endophenazine A and endophenazine A1 in this host. researchgate.net
Methyltransferases and Glycosyltransferases: Enzymes such as O-methyltransferases and glycosyltransferases further expand the diversity of phenazine derivatives. acs.orgresearchgate.net For example, the SAM-dependent O-methyltransferase LaPhzM from Lysobacter antibioticus has broad substrate selectivity and can catalyze the O-methylation of various natural phenazines. acs.org
| Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Aspergillus sclerotiorum (Whole Cells) | Phenazine-1-carboxylic acid (PCA) | 3-Hydroxy-phenazine-1-carboxylic acid (3-OH-PCA) | Achieved 94% conversion efficiency, yielding 1060 mg/L of product. mdpi.comresearchgate.net |
| Laccase from Bacillus subtilis (Enzyme) | ortho-phenylenediamines | Substituted phenazines (e.g., 2,3-diaminophenazine) | Provides an efficient, green option for creating the core phenazine framework. acs.org |
| Prenyltransferase PpzP (Enzyme expressed in P. chlororaphis) | Phenazine-1-carboxylic acid (PCA) | Endophenazine A and Endophenazine A1 | Successful heterologous synthesis of terpenoid phenazines in a new host. researchgate.net |
| Monooxygenase PhzS (Enzyme expressed in P. chlororaphis) | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine | Created an artificial pathway for 1-hydroxyphenazine, with yields reaching 3.6 g/L after further engineering. proquest.com |
Future Research Directions and Academic Potential
Design and Synthesis of Advanced N-(4-fluorophenyl)phenazine-1-carboxamide Analogues
The development of advanced analogues of this compound is a promising avenue for enhancing its biological activity and specificity. Future synthetic strategies will likely focus on systematic modifications of its core structure.
Modification of the Phenazine (B1670421) Core: Introducing various substituents (e.g., hydroxyl, methyl, or halogen groups) onto the phenazine tricycle could modulate the compound's electronic properties and, consequently, its redox activity, which is often linked to its biological function. nih.gov
Alterations to the Carboxamide Linker: The stability and conformational flexibility of the molecule can be fine-tuned by modifying the amide bond.
Substitution on the Phenyl Ring: Exploring a range of substituents on the N-phenyl ring, beyond the current 4-fluoro substitution, could significantly impact the compound's binding affinity to its molecular targets. researchgate.net
These synthetic efforts will aim to establish a clear structure-activity relationship (SAR), guiding the rational design of new derivatives with improved efficacy and reduced off-target effects.
| Modification Strategy | Potential Outcome | Example of Related Compound Class |
| Introduction of electron-donating/withdrawing groups on the phenazine core | Altered redox potential and biological activity | Hydroxylated and methylated phenazines nih.gov |
| Replacement of the phenyl ring with other aromatic or heterocyclic systems | Modified target specificity and pharmacokinetic properties | Pyrazine-2-carboxamides nih.gov |
| Isosteric replacement of the amide linker | Improved metabolic stability and bioavailability | Not applicable |
Exploration of Novel Molecular Targets and Pathways
While the general antimicrobial mechanism of this compound is understood to involve the disruption of cell wall integrity and interference with essential biochemical pathways, the precise molecular targets remain largely uncharacterized. Future research should employ advanced techniques to identify these targets.
Key research approaches could include:
Affinity Chromatography: Using the compound as a bait to isolate and identify its binding proteins from cell lysates.
Proteomics-based approaches: Comparing the proteomes of treated and untreated cells to identify proteins whose expression or post-translational modification is altered.
Genetic Screens: Identifying microbial mutants that exhibit resistance or increased sensitivity to the compound, which can help pinpoint the genes and pathways involved in its mechanism of action.
Identifying novel molecular targets will not only provide a deeper understanding of the compound's bioactivity but also open up possibilities for its application against a wider range of pathogens or in different therapeutic areas. For instance, some phenazine derivatives are known to interfere with topoisomerase I and II activities in eukaryotic cells, suggesting potential anticancer applications. nih.gov
Integration of Multi-Omics Data in Mechanism Elucidation
A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of the cellular response to this compound. researchgate.net
Transcriptomics: RNA-Seq analysis can reveal changes in gene expression patterns in response to the compound, highlighting the cellular pathways that are activated or repressed. plos.org Studies on similar compounds like phenazine-1-carboxamide (B1678076) (PCN) have identified differentially expressed genes involved in nutrient synthesis and resistance mechanisms in fungi. frontiersin.org
Metabolomics: Analyzing the metabolic profiles of treated organisms can identify key metabolic pathways disrupted by the compound. This can provide insights into its mode of action and potential resistance mechanisms. dntb.gov.ua
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the cellular machinery affected by the compound.
By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of its activity, and predict potential synergistic or antagonistic interactions with other compounds.
Development of High-Throughput Screening (HTS) Assays
To efficiently screen libraries of newly synthesized this compound analogues, the development of robust high-throughput screening (HTS) assays is essential. ewadirect.com These assays can be designed to measure various parameters related to the compound's activity.
| Assay Type | Principle | Application |
| Target-based assays | Measure the direct interaction of compounds with a specific molecular target (e.g., an enzyme or receptor). | To screen for analogues with improved affinity and specificity for a known target. |
| Cell-based assays | Monitor the effect of compounds on whole cells, such as inhibition of microbial growth or cytotoxicity to cancer cells. | To identify compounds with potent biological activity in a more physiologically relevant context. |
| Reporter gene assays | Utilize genetically engineered cells that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the compound's activity. | To provide a sensitive and quantifiable readout of the compound's effect on specific cellular pathways. nih.gov |
The implementation of HTS will accelerate the discovery of new lead compounds with optimized properties, paving the way for the development of novel antimicrobial or therapeutic agents. researchgate.net
Investigation into Environmental and Agricultural Applications
The potential of phenazine compounds in agriculture as biocontrol agents is well-documented. ontosight.airesearchgate.net this compound, with its demonstrated activity against fungal phytopathogens, is a strong candidate for further development in this area.
Future research in this domain should focus on:
Broadening the Spectrum of Activity: Testing the compound and its analogues against a wider range of plant pathogens, including bacteria, oomycetes, and nematodes. mdpi.com
Enhancing Biocontrol Efficacy: Investigating formulation strategies to improve the stability and delivery of the compound in agricultural settings.
Promoting Plant Growth: Exploring the potential of the compound to act as a plant growth-promoting agent, as has been observed with other phenazines. columbia.edu
Environmental Fate and Impact: Conducting thorough studies to assess the persistence, degradation, and potential ecological effects of the compound to ensure its safe and sustainable use in the environment. researchgate.net
The redox properties of phenazines also suggest potential applications in bioremediation and as electron shuttles in microbial fuel cells, which are exciting avenues for future environmental research. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)phenazine-1-carboxamide, and how can purity be maximized?
Methodological Answer: The synthesis involves condensation of phenazine-1-carbonyl chloride with 4-fluoroaniline in anhydrous dichloromethane under inert conditions. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires stoichiometric control (1:1.2 molar ratio of phenazine core to fluorophenylamine) and reaction monitoring via TLC/HPLC. Impurities such as unreacted starting materials or byproducts (e.g., dimerized phenazines) are minimized by gradient recrystallization in ethanol .
Q. How does this compound exhibit antimicrobial activity?
Methodological Answer: Antifungal activity against phytopathogens (e.g., Fusarium spp.) is evaluated using broth microdilution assays (MIC values <10 µg/mL). Mechanistic studies involve SEM imaging to confirm cell wall disruption and ROS quantification via DCFH-DA fluorescence assays, showing ROS overproduction in treated fungal hyphae. Comparative genomic analysis of treated vs. untreated pathogens identifies downregulated genes in ergosterol biosynthesis pathways .
Q. What in vitro models validate its antitumor activity?
Methodological Answer: Proliferation inhibition is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Apoptosis induction is confirmed via Annexin V/PI staining and caspase-3/7 activation assays. For cell cycle arrest, flow cytometry (propidium iodide staining) reveals G2/M phase accumulation. Dose-response curves (IC₅₀: 5–20 µM) are compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR) compared to other phenazine derivatives?
Methodological Answer: SAR studies compare this compound with non-fluorinated analogs (e.g., phenazine-1-carboxylic acid). Fluorine enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability (Caco-2 assay). Stability assays (plasma/tissue homogenates) show prolonged half-life (>6 hrs) due to reduced oxidative metabolism. Computational docking (AutoDock Vina) reveals stronger hydrogen bonding with fungal CYP51 enzymes (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .
Q. How to resolve contradictions in reported mechanisms of action (ROS generation vs. DNA intercalation)?
Methodological Answer: Contradictions arise from model-dependent outcomes. For ROS-centric mechanisms, use ROS scavengers (e.g., NAC) to reverse antifungal effects. For DNA intercalation, employ ethidium bromide displacement assays (fluorescence quenching) and atomic force microscopy to visualize DNA structural changes. Orthogonal validation via transcriptomic analysis (RNA-seq) identifies whether ROS-responsive or DNA damage pathways dominate in specific organisms .
Q. What strategies mitigate resistance development in fungal pathogens exposed to this compound?
Methodological Answer: Serial passaging of Candida albicans in sub-MIC concentrations identifies resistance mutations (e.g., ABC transporter upregulation). Synergistic studies with efflux pump inhibitors (e.g., verapamil) reduce MIC values by 4-fold. Combinatorial therapy with azoles (e.g., fluconazole) shows additive effects (FIC index: 0.5–1.0) in checkerboard assays .
Q. How to assess off-target toxicity in mammalian cells?
Methodological Answer: Use primary human hepatocytes and HEK293 cells for cytotoxicity profiling (LD₅₀ >50 µM). Mitochondrial toxicity is evaluated via Seahorse XF analysis (OCR/ECAR ratios). Genotoxicity assays (Comet test, γ-H2AX foci) confirm no DNA damage at therapeutic concentrations. In vivo zebrafish models assess developmental toxicity (LC₅₀ >100 µM) .
Q. What analytical techniques confirm its interaction with DNA?
Methodological Answer: UV-Vis spectroscopy shows hypochromicity (260 nm) and bathochromic shifts upon DNA binding. Circular dichroism (CD) detects conformational changes in B-DNA (reduced positive band at 275 nm). Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd: 1–5 µM). Molecular dynamics simulations (AMBER) model intercalation between base pairs .
Q. How does environmental persistence of this compound impact agricultural applications?
Methodological Answer: Soil half-life studies (OECD 307) under aerobic conditions show degradation within 14–21 days. LC-MS/MS detects no residual metabolites in crop tissues (tomato, wheat) after 30 days. Ecotoxicity assays with Daphnia magna (EC₅₀ >100 mg/L) confirm low aquatic risk. Biodegradation pathways involve microbial cleavage of the carboxamide bond .
Q. What computational tools predict its pharmacokinetic properties?
Methodological Answer: SwissADME predicts moderate bioavailability (F: 40–60%) and blood-brain barrier exclusion (TPSA: 85 Ų). Molecular dynamics (GROMACS) simulate plasma protein binding (>90% with albumin). ADMETlab 2.0 forecasts hepatic clearance via CYP3A4/2D6 oxidation. In silico toxicity profiling (ProTox-II) rules out mutagenicity (p <0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
